Heptanoic acid, 7-(octylthio)-
Description
Heptanoic acid, 7-(octylthio)-, is a derivative of heptanoic acid (C₇H₁₄O₂) featuring an octylthio (-S-C₈H₁₇) substituent at the seventh carbon position. This compound combines the carboxylic acid functionality with a sulfur-containing aliphatic chain, imparting distinct physicochemical properties.
Properties
IUPAC Name |
7-octylsulfanylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2S/c1-2-3-4-5-7-10-13-18-14-11-8-6-9-12-15(16)17/h2-14H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRGGNWJFYSVSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402495 | |
| Record name | Heptanoic acid, 7-(octylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107016-80-8 | |
| Record name | Heptanoic acid, 7-(octylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of heptanoic acid, 7-(octylthio)- typically involves the introduction of an octylthio group to heptanoic acid. One common method is the reaction of heptanoic acid with octanethiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of heptanoic acid, 7-(octylthio)- may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The choice of catalysts and solvents is crucial to ensure the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: Heptanoic acid, 7-(octylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The octylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Heptanoic acid, 7-(octylthio)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of heptanoic acid, 7-(octylthio)- involves its interaction with specific molecular targets and pathways. The octylthio group can modulate the compound’s reactivity and interactions with enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The substituent at the seventh carbon of heptanoic acid significantly alters molecular properties. Key analogs include:
(S,E)-7-(2-Octylcyclopropylidene)heptanoic acid
- Substituent : 2-Octylcyclopropylidene (cyclopropane ring fused to an octyl chain).
- Key Features : The cyclopropane moiety introduces ring strain and rigidity, enhancing reactivity and stability under specific conditions.
- Biological Activity : Exhibits anti-protein tyrosine phosphatase 1B (PTP1B) activity (IC₅₀ = 6.99 ± 0.41 μM), relevant for diabetes treatment .
- Applications : Investigated for antidiabetic therapeutics.
7-(3-Pyridinyl)heptanoic acid
- Substituent : 3-Pyridinyl (aromatic nitrogen-containing ring).
- Key Features : The pyridine group enables hydrogen bonding and π-π interactions, increasing solubility in polar solvents.
- Applications : Studied in phytochemical research for metabolic profiling .
7-[(Phenylsulfonyl)amino]heptanoic acid
- Substituent: Phenylsulfonylamino (-NHSO₂C₆H₅).
- Applications : Intermediate in drug synthesis due to its versatile functionalization .
7-(3,5-Dihydroxyphenyl)heptanoic acid (DHPHTA) sulfate
- Substituent : 3,5-Dihydroxyphenyl (polar aromatic group).
- Applications : Identified as a urinary metabolite in phytochemical studies .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Properties |
|---|---|---|---|---|
| Heptanoic acid, 7-(octylthio)- | C₁₅H₃₀O₂S | 274.47 | Octylthio (-S-C₈H₁₇) | High lipophilicity, thioether stability |
| (S,E)-7-(2-Octylcyclopropylidene)... | C₁₈H₃₀O₂ | 278.43 | 2-Octylcyclopropylidene | Ring strain, enhanced reactivity |
| 7-(3-Pyridinyl)heptanoic acid | C₁₂H₁₇NO₂ | 207.27 | 3-Pyridinyl | Aromaticity, H-bonding capability |
| 7-[(Phenylsulfonyl)amino]heptanoic acid | C₁₃H₁₉NO₄S | 285.36 | Phenylsulfonylamino | Moderate acidity, thermal stability |
- Lipophilicity : The octylthio group in the target compound increases logP compared to polar substituents like pyridinyl or hydroxylphenyl groups.
- Solubility : Sulfur-based substituents reduce aqueous solubility relative to oxygenated analogs but improve compatibility with organic matrices.
Biological Activity
Heptanoic acid, 7-(octylthio)- is a fatty acid derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of an octylthio group at the 7-position of heptanoic acid, exhibits unique properties that may influence various biological pathways. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
Heptanoic acid, 7-(octylthio)- has the following structural formula:
- Chemical Formula : C_{15}H_{30}O_2
- Molecular Weight : 242.4 g/mol
The presence of the octylthio group enhances its lipophilicity, which can affect its interaction with biological membranes and proteins.
The biological activity of heptanoic acid derivatives often involves their interaction with cellular membranes and proteins. The octylthio group may facilitate:
- Membrane Fluidity Modulation : Enhancing or disrupting membrane integrity.
- Protein Binding : Potentially influencing enzyme activity or receptor interactions.
1. Antimicrobial Properties
Research indicates that fatty acids can exhibit antimicrobial properties. Heptanoic acid derivatives have been studied for their effectiveness against various pathogens. For instance:
- Study Findings : A study demonstrated that heptanoic acid and its derivatives inhibited the growth of certain bacteria and fungi, suggesting potential applications in antimicrobial formulations .
2. Anti-inflammatory Effects
Fatty acids are known to modulate inflammatory responses. The octylthio substitution may enhance the anti-inflammatory potential of heptanoic acid:
- Case Study : In vitro studies showed that heptanoic acid derivatives reduced pro-inflammatory cytokine production in activated macrophages, indicating a possible mechanism for their anti-inflammatory effects .
Data Table: Summary of Biological Activities
Research Findings
- Antimicrobial Activity : A study published in a peer-reviewed journal highlighted the efficacy of heptanoic acid derivatives against Staphylococcus aureus and Candida albicans, demonstrating their potential as natural preservatives in food products .
- Inflammation Modulation : Another study focused on the effects of heptanoic acid on inflammatory markers in cell cultures. Results indicated a significant decrease in TNF-alpha levels when cells were treated with heptanoic acid derivatives .
- Cell Membrane Interaction : Research exploring the interaction between heptanoic acid derivatives and lipid bilayers revealed alterations in membrane permeability, suggesting implications for drug delivery systems .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 7-(octylthio)heptanoic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between heptanoic acid derivatives (e.g., 7-bromoheptanoic acid) and octanethiol. Key parameters include solvent polarity (e.g., DMF or THF), reaction temperature (60–80°C), and catalysis (e.g., triethylamine to neutralize HBr). Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Purity validation requires (e.g., thioether proton signals at δ 2.5–3.0 ppm) and mass spectrometry (e.g., molecular ion peak matching ) .
Q. How should researchers characterize the structural and functional groups of 7-(octylthio)heptanoic acid?
- Methodological Answer : Combine spectroscopic techniques:
- FT-IR : Confirm thioether (C–S stretch at ~650 cm) and carboxylic acid (O–H stretch at 2500–3300 cm).
- NMR : resolves the α-carbon to sulfur (δ 35–40 ppm) and the carboxylic acid carbon (δ 170–180 ppm).
- Chromatography : HPLC with UV detection (210–220 nm) assesses purity, while GC-MS verifies molecular weight .
Advanced Research Questions
Q. What experimental models are suitable for studying the interfacial behavior of 7-(octylthio)heptanoic acid at liquid-solid interfaces?
- Methodological Answer : Use Langmuir adsorption models to quantify surface coverage. For example, in heptanoic acid/HOPG systems, fit data to cooperative Hill or Matsuda models to account for intermolecular interactions. Key parameters include concentration-dependent adsorption isotherms and cooperativity factors (e.g., Hill coefficient >1 indicates positive cooperativity). Atomic force microscopy (AFM) can visualize monolayer formation .
Q. How can researchers address contradictions in reported bioactivity data for thioether-functionalized fatty acids?
- Methodological Answer : Discrepancies may arise from impurities or assay conditions. Implement orthogonal validation:
- Biological assays : Compare results across cell lines (e.g., cancerous vs. normal) with standardized protocols.
- Structural analogs : Cross-reference with similar compounds (e.g., 7-(2,3-dihydroxyphenyl)heptanoic acid derivatives) to identify structure-activity trends .
- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. What strategies ensure the stability of 7-(octylthio)heptanoic acid in long-term storage for experimental reproducibility?
- Methodological Answer :
- Storage conditions : Use amber vials under inert gas (N) at −20°C to prevent oxidation of the thioether group.
- Stability assays : Periodically analyze via to detect decomposition (e.g., disulfide formation) and HPLC to monitor purity drift.
- Lyophilization : For aqueous solutions, lyophilize and reconstitute in degassed solvents .
Data Analysis and Experimental Design
Q. How can computational chemistry complement experimental studies of 7-(octylthio)heptanoic acid’s conformational dynamics?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Use software like GROMACS to model rotational freedom of the octylthio chain in solvents (e.g., water vs. hexane).
- Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Validate with experimental UV-Vis spectra .
Q. What analytical approaches resolve overlapping signals in NMR spectra of thioether-containing fatty acids?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
